molecular formula C18H21N B14254286 N,N-Dibenzyl-1-methylcyclopropan-1-amine CAS No. 176209-20-4

N,N-Dibenzyl-1-methylcyclopropan-1-amine

Cat. No.: B14254286
CAS No.: 176209-20-4
M. Wt: 251.4 g/mol
InChI Key: DQZPHFDWIHYFDN-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-1-methylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a methyl group and two benzyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-1-methylcyclopropan-1-amine typically involves the reaction of 1-methylcyclopropanamine with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-1-methylcyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N-Dibenzyl-1-methylcyclopropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-1-methylcyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibenzylcyclopropanamine
  • N-Benzyl-1-methylcyclopropan-1-amine
  • N,N-Dibenzyl-2-methylcyclopropan-1-amine

Uniqueness

N,N-Dibenzyl-1-methylcyclopropan-1-amine is unique due to the presence of both a methyl group and two benzyl groups on the cyclopropane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

176209-20-4

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

N,N-dibenzyl-1-methylcyclopropan-1-amine

InChI

InChI=1S/C18H21N/c1-18(12-13-18)19(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3

InChI Key

DQZPHFDWIHYFDN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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